Trimethylthiophene-3-sulfonyl fluoride
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Overview
Description
Trimethylthiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a thiophene ring substituted with three methyl groups and a sulfonyl fluoride group at the 3-position
Mechanism of Action
Target of Action
Trimethylthiophene-3-sulfonyl fluoride (TMTSF) is a type of sulfonyl fluoride (SF) electrophile . . These residues are the primary targets of TMTSF and play crucial roles in various biochemical processes.
Mode of Action
TMTSF interacts with its targets through a process known as covalent modification . This interaction results in changes to the target residues, affecting their function and potentially altering the biochemical pathways in which they are involved .
Biochemical Pathways
The modification of target residues by TMTSF can affect various biochemical pathways. For instance, the modification of serine residues is commonly associated with protease inhibition . This could potentially affect pathways involving protease enzymes. The exact pathways affected would depend on the specific residues targeted by TMTSF in a given biological context.
Pharmacokinetics
Sf electrophiles like tmtsf are known for their biocompatibility and aqueous stability , which suggests that they may have favorable ADME properties. These properties could impact the bioavailability of TMTSF, influencing its effectiveness as a biochemical probe or potential therapeutic agent.
Result of Action
The covalent modification of target residues by TMTSF can result in various molecular and cellular effects. For example, the modification of serine residues can inhibit the activity of protease enzymes , potentially affecting protein degradation processes within cells. The exact effects would depend on the specific residues targeted by TMTSF and the biological context in which these modifications occur.
Biochemical Analysis
Biochemical Properties
Trimethylthiophene-3-sulfonyl fluoride is known to participate in sulfur (VI) fluoride exchange (SuFEx) processes . It acts as an electrophilic warhead, interacting with various biomolecules such as enzymes and proteins .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with biomolecules. It has been suggested that it can form electron donor–acceptor (EDA) complexes with certain biomolecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It can form EDA complexes with biomolecules, which can undergo an SET reaction . This process can lead to changes in gene expression and other molecular effects .
Temporal Effects in Laboratory Settings
Its stability and resistance to hydrolysis under physiological conditions have been noted , suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in SuFEx processes . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethylthiophene-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with sulfur hexafluoride (SF₆) in the presence of a catalyst can yield the desired sulfonyl fluoride compound . Another method involves the use of sulfonates or sulfonic acids, which can be transformed into sulfonyl fluorides through a one-pot synthesis process using mild reaction conditions and readily available reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Trimethylthiophene-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Sulfonamides and Sulfonate Esters: Formed through substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols and Thioethers: Produced via reduction reactions.
Scientific Research Applications
Trimethylthiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with specific amino acids.
Comparison with Similar Compounds
Thiophene-2-sulfonyl Fluoride: Similar structure but with the sulfonyl fluoride group at the 2-position.
Trimethylthiophene-2-sulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Methylthiophene-3-sulfonyl Fluoride: Has fewer methyl groups on the thiophene ring.
Uniqueness: Trimethylthiophene-3-sulfonyl fluoride is unique due to the presence of three methyl groups, which can influence its reactivity and physical properties. The sulfonyl fluoride group provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUKAAABVSECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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